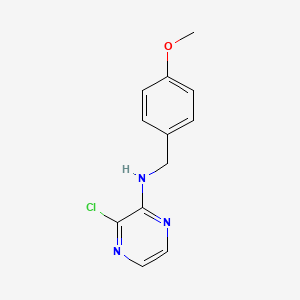

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine

Overview

Description

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring like our compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.

Biochemical Pathways

It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that pyrrolopyrazine derivatives have exhibited various biological activities . These activities could potentially be the result of the compound’s action.

Biological Activity

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring substituted with chlorine and a methoxybenzyl moiety. Its chemical formula is C12H12ClN3O, and it has a molecular weight of 253.7 g/mol. The presence of the methoxy group enhances lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, particularly Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for this compound against M. tuberculosis has been reported as low as 6.25 µg/mL, demonstrating its potential as an antimycobacterial agent .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Strong antimycobacterial activity |

| Staphylococcus aureus | 7.81 | Moderate antibacterial activity |

| Staphylococcus epidermidis | 15.62 | Moderate antibacterial activity |

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes crucial for bacterial survival. This inhibition disrupts metabolic pathways, leading to cell death. The compound's interaction with bacterial cell membranes and its ability to penetrate into cells contribute to its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural features. Modifications in the substitution pattern on the pyrazine ring or the benzyl moiety can significantly alter its potency:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity compared to other halogen substitutions.

- Methoxy Group : The methoxy group at the para position increases lipophilicity, facilitating better membrane permeability and enhancing bioactivity.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimycobacterial Evaluation : A study focused on various substituted pyrazine derivatives found that this compound displayed comparable or superior activity against resistant strains of M. tuberculosis when compared to standard treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that this compound has low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name |

3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQIIGVQCKLGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.